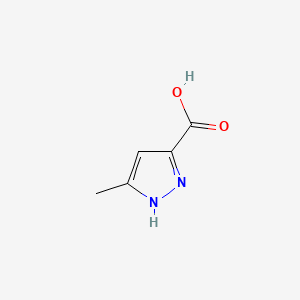

5-Methyl-1H-pyrazol-3-carbonsäure

Übersicht

Beschreibung

AS057278 ist ein potenter, selektiver, oral wirksamer und die Blut-Hirn-Schranke durchdringender, nicht-peptidischer D-Aminosäureoxidase-Inhibitor. Es hat sich gezeigt, dass es antipsychotische Eigenschaften besitzt, indem es die NMDA-Neurotransmission durch die Hemmung der D-Aminosäureoxidase verstärkt, wodurch die Spiegel von D-Serin, einem endogenen vollständigen Agonisten am Glycinstelle von NMDA-Rezeptoren, erhöht werden .

Herstellungsmethoden

Die Synthese von AS057278 beinhaltet die Reaktion von spezifischen chemischen Vorläufern unter kontrollierten Bedingungen. Die Verbindung wird durch eine Reihe von Schritten synthetisiert, die die Bildung von Zwischenverbindungen umfassen, gefolgt von Reinigung und Charakterisierung, um die gewünschte Reinheit und Aktivität zu gewährleisten. Industrielle Produktionsmethoden beinhalten die Skalierung der Syntheseroute, wobei die Reaktionsbedingungen beibehalten werden, um eine hohe Ausbeute und Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

AS057278 wurde umfassend auf seine potenziellen antipsychotischen Eigenschaften untersucht. Es wurde gezeigt, dass es Phencyclidin-induzierte Präpuls-Inhibition und Hyperlokomotion in Tiermodellen normalisiert, was auf seine potenzielle Verwendung bei der Behandlung von kognitiven Beeinträchtigungen und positiven Symptomen von Schizophrenie hindeutet. Darüber hinaus hat AS057278 Anwendungen bei der Untersuchung der Rolle der D-Aminosäureoxidase in verschiedenen biologischen Prozessen und ihrem Potenzial als therapeutisches Ziel für andere neurologische Erkrankungen .

Wirkmechanismus

AS057278 entfaltet seine Wirkung durch Hemmung der D-Aminosäureoxidase, dem Enzym, das für den oxidativen Abbau von D-Serin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht AS057278 die Spiegel von D-Serin, wodurch die NMDA-Rezeptorfunktion verstärkt wird. Dieser Mechanismus zielt auf die NMDA-Rezeptor-Hypoaktivität ab, die als eine der Hauptursachen für Schizophrenie angesehen wird .

Wirkmechanismus

Target of Action

5-Methyl-1H-pyrazole-3-carboxylic acid is a potent and selective inhibitor of D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .

Mode of Action

The compound interacts with DAO and inhibits its activity, thereby preventing the oxidation of D-amino acids . This results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAO-catalyzed reaction .

Biochemical Pathways

The inhibition of DAO by 5-Methyl-1H-pyrazole-3-carboxylic acid affects the metabolic pathways involving D-amino acids .

Pharmacokinetics

The compound is soluble in dimethyl sulfoxide , suggesting that it may have good bioavailability

Result of Action

By inhibiting DAO, 5-Methyl-1H-pyrazole-3-carboxylic acid can protect DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Action Environment

The action, efficacy, and stability of 5-Methyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s vapor can form explosive mixtures with air, and it can react strongly with oxidizing agents . Its vapor is heavier than air and can spread to considerable distances at lower levels, potentially igniting upon contact with a flame .

Biochemische Analyse

Biochemical Properties

5-Methyl-1H-pyrazole-3-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that plays a crucial role in the metabolism of D-amino acids, and the inhibition of DAO by 5-Methyl-1H-pyrazole-3-carboxylic acid can protect cells from oxidative stress induced by D-Serine .

Cellular Effects

The cellular effects of 5-Methyl-1H-pyrazole-3-carboxylic acid are primarily related to its role as a DAO inhibitor . By inhibiting DAO, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-1H-pyrazole-3-carboxylic acid involves its binding to the DAO enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular metabolism, particularly in relation to the metabolism of D-amino acids .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and soluble in dimethyl sulfoxide .

Metabolic Pathways

5-Methyl-1H-pyrazole-3-carboxylic acid is involved in the metabolic pathways related to the metabolism of D-amino acids, particularly through its interaction with the DAO enzyme .

Vorbereitungsmethoden

The synthesis of AS057278 involves the reaction of specific chemical precursors under controlled conditions. The compound is synthesized through a series of steps that include the formation of intermediate compounds, followed by purification and characterization to ensure the desired purity and activity. Industrial production methods involve scaling up the synthetic route while maintaining the reaction conditions to achieve high yield and purity .

Analyse Chemischer Reaktionen

AS057278 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel und Reduktionsmittel, die die Umwandlung von AS057278 in seine aktive Form ermöglichen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur pharmakologischen Aktivität der Verbindung beitragen .

Vergleich Mit ähnlichen Verbindungen

AS057278 wird mit anderen D-Aminosäureoxidase-Inhibitoren wie Natriumbenzoat, Verbindung 8 und NPCA verglichen. Während alle diese Verbindungen die D-Aminosäureoxidase hemmen, ist AS057278 in seiner Potenz, Selektivität und Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, einzigartig. Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQKESQZFQMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193198 | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-61-9, 696-22-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.